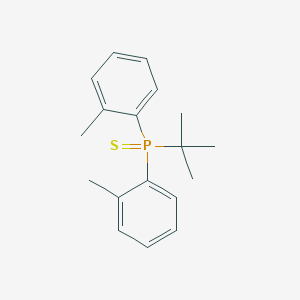![molecular formula C13H16N4O2S B14176089 Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate CAS No. 918905-74-5](/img/structure/B14176089.png)
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate is an organic compound that features a tetrazole ring, a sulfur atom, and a pentanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
Thioether Formation: The phenyl tetrazole is then reacted with a thiol compound to form the thioether linkage. This step may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals, including agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic acid
- 1-Phenyl-1H-tetrazole-5-thiol
- Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-
Uniqueness
Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate is unique due to its combination of a tetrazole ring, a thioether linkage, and a pentanoate ester group. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918905-74-5 |
|---|---|
Molekularformel |
C13H16N4O2S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
methyl 5-(1-phenyltetrazol-5-yl)sulfanylpentanoate |
InChI |
InChI=1S/C13H16N4O2S/c1-19-12(18)9-5-6-10-20-13-14-15-16-17(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
ABLMKULABIPAMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCSC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)
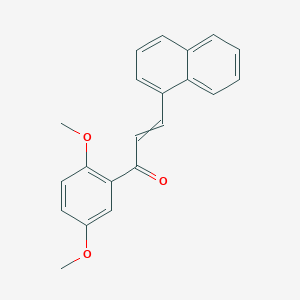

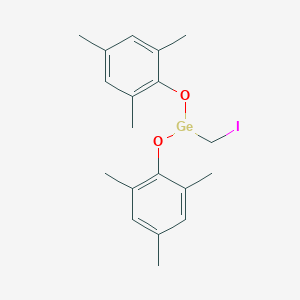
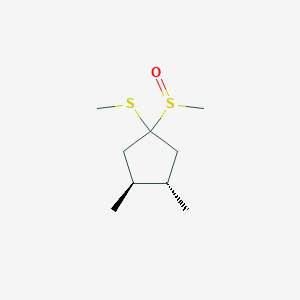

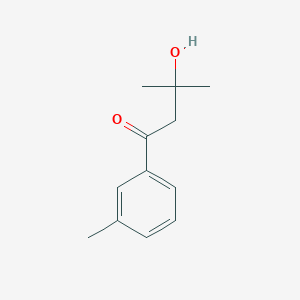
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
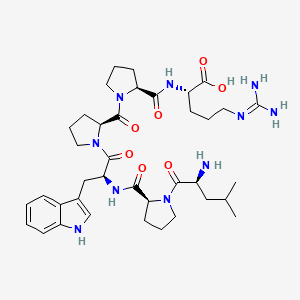
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
